Cas no 2393344-41-5 (3-[4-(1H-1,2,4-triazol-3-yl)piperazine-1-carbonyl]benzene-1-sulfonyl fluoride hydrochloride)

3-[4-(1H-1,2,4-triazol-3-yl)piperazine-1-carbonyl]benzene-1-sulfonyl fluoride hydrochloride is a sulfonyl fluoride derivative featuring a triazole-piperazine scaffold, designed for targeted covalent inhibition in biochemical applications. The sulfonyl fluoride moiety enables selective, irreversible binding to nucleophilic residues, making it valuable for activity-based protein profiling (ABPP) and protease inhibition studies. The triazole-piperazine component enhances solubility and binding affinity, while the hydrochloride salt improves stability and handling. This compound is particularly useful for probing serine hydrolases and other enzymes, offering high reactivity and specificity under physiological conditions. Its structural features make it a versatile tool for chemical biology and drug discovery research.
3-[4-(1H-1,2,4-triazol-3-yl)piperazine-1-carbonyl]benzene-1-sulfonyl fluoride hydrochloride structure
2393344-41-5 structure
Product Name:3-[4-(1H-1,2,4-triazol-3-yl)piperazine-1-carbonyl]benzene-1-sulfonyl fluoride hydrochloride
CAS No:2393344-41-5
MF:C13H15ClFN5O3S
MW:375.806303262711
CID:5902741
PubChem ID:165870116
Update Time:2025-06-08

3-[4-(1H-1,2,4-triazol-3-yl)piperazine-1-carbonyl]benzene-1-sulfonyl fluoride hydrochloride Chemical and Physical Properties

Names and Identifiers

    • EN300-26597290
    • 2393344-41-5
    • 3-[4-(1H-1,2,4-triazol-3-yl)piperazine-1-carbonyl]benzene-1-sulfonyl fluoride hydrochloride
    • Inchi: 1S/C13H14FN5O3S.ClH/c14-23(21,22)11-3-1-2-10(8-11)12(20)18-4-6-19(7-5-18)13-15-9-16-17-13;/h1-3,8-9H,4-7H2,(H,15,16,17);1H
    • InChI Key: LIHKNLDZVFXBEX-UHFFFAOYSA-N
    • SMILES: Cl.S(C1=CC=CC(=C1)C(N1CCN(C2=NC=NN2)CC1)=O)(=O)(=O)F

Computed Properties

  • Exact Mass: 375.0568164g/mol
  • Monoisotopic Mass: 375.0568164g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 532
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 108Ų

3-[4-(1H-1,2,4-triazol-3-yl)piperazine-1-carbonyl]benzene-1-sulfonyl fluoride hydrochloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26597290-0.05g
3-[4-(1H-1,2,4-triazol-3-yl)piperazine-1-carbonyl]benzene-1-sulfonyl fluoride hydrochloride
2393344-41-5 95.0%
0.05g
$212.0 2025-03-20

3-[4-(1H-1,2,4-triazol-3-yl)piperazine-1-carbonyl]benzene-1-sulfonyl fluoride hydrochloride Related Literature

Additional information on 3-[4-(1H-1,2,4-triazol-3-yl)piperazine-1-carbonyl]benzene-1-sulfonyl fluoride hydrochloride

Research Briefing on 3-[4-(1H-1,2,4-triazol-3-yl)piperazine-1-carbonyl]benzene-1-sulfonyl fluoride hydrochloride (CAS: 2393344-41-5)

In recent years, the compound 3-[4-(1H-1,2,4-triazol-3-yl)piperazine-1-carbonyl]benzene-1-sulfonyl fluoride hydrochloride (CAS: 2393344-41-5) has garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique sulfonyl fluoride moiety and triazole-piperazine scaffold, has shown promising potential as a covalent inhibitor targeting various enzymes, particularly serine hydrolases and proteases. Its ability to form stable covalent bonds with active site residues makes it a valuable tool for drug discovery and target validation.

Recent studies have focused on the synthesis, optimization, and biological evaluation of this compound. A 2023 publication in the Journal of Medicinal Chemistry detailed a streamlined synthetic route for 2393344-41-5, highlighting improved yields and purity compared to earlier methods. The study also explored its reactivity profile, demonstrating selective inhibition of several disease-relevant serine hydrolases, including fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). These findings suggest potential applications in pain management and neurodegenerative disorders.

Another key development involves the use of 2393344-41-5 as a chemical probe in activity-based protein profiling (ABPP). Researchers have successfully employed this compound to map enzyme activities in complex biological systems, providing insights into disease mechanisms and off-target effects of therapeutic agents. A 2024 study in Nature Chemical Biology utilized this approach to identify novel serine hydrolases involved in cancer progression, opening new avenues for targeted therapy development.

The safety and pharmacokinetic properties of 2393344-41-5 have also been investigated. Preliminary in vivo studies in rodent models indicate favorable blood-brain barrier penetration and manageable toxicity profiles at therapeutic doses. However, researchers caution that further optimization may be required to improve metabolic stability and reduce potential off-target effects before clinical translation.

Looking ahead, several research groups are exploring structural derivatives of 2393344-41-5 to enhance selectivity and potency. Computational modeling and structure-activity relationship (SAR) studies are guiding these efforts, with particular focus on modifications to the triazole and piperazine moieties. These developments position 2393344-41-5 as a promising scaffold for the next generation of covalent inhibitors in therapeutic applications ranging from oncology to infectious diseases.

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